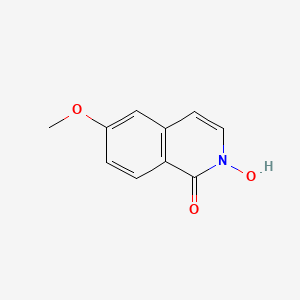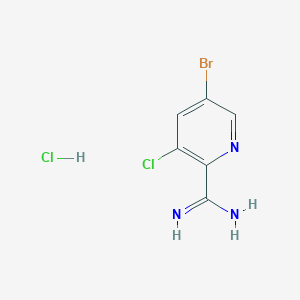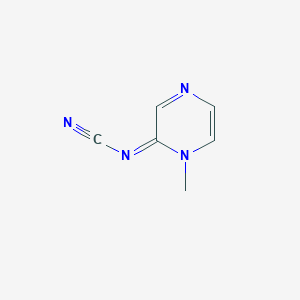
N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide is a heterocyclic compound that features a pyrazine ring with a methyl group at the 1-position and a cyanamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide typically involves the reaction of 1-methylpyrazine with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyanamide, followed by nucleophilic attack on the 2-position of the 1-methylpyrazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts or additives may also be employed to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyanamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(1-Methylpyrazin-2(1H)-ylidene)amine.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Methylpyridin-2(1H)-ylidene)cyanamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(1-Methylimidazol-2(1H)-ylidene)cyanamide: Contains an imidazole ring instead of a pyrazine ring.
N-(1-Methylpyrimidin-2(1H)-ylidene)cyanamide: Features a pyrimidine ring in place of the pyrazine ring.
Uniqueness
N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
83412-74-2 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
(1-methylpyrazin-2-ylidene)cyanamide |
InChI |
InChI=1S/C6H6N4/c1-10-3-2-8-4-6(10)9-5-7/h2-4H,1H3 |
Clé InChI |
BPNXJNCSYRHBPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=CC1=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


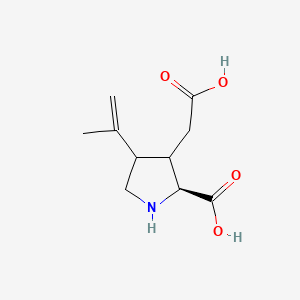
![Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13124038.png)
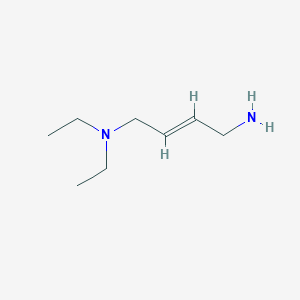
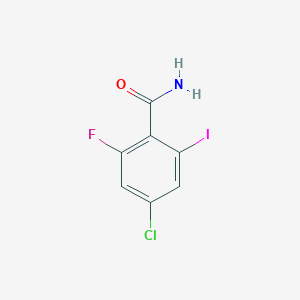


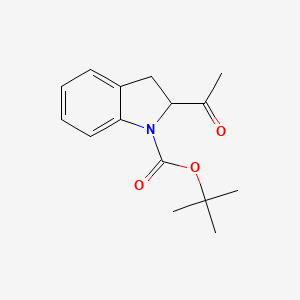
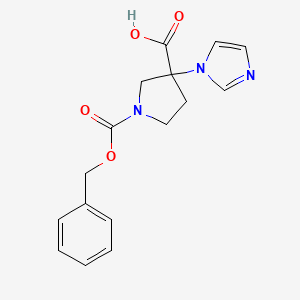
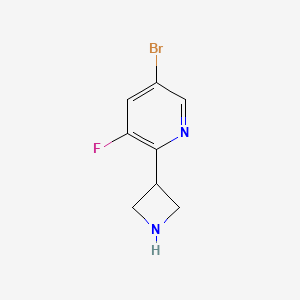
![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)

